molecular formula C24H20ClN8Na3O11S3 B15196367 trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate CAS No. 89923-43-3

trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate

Cat. No.: B15196367
CAS No.: 89923-43-3
M. Wt: 797.1 g/mol
InChI Key: FUAXQTLXVKERNR-UHFFFAOYSA-K
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Description

Trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate typically involves multiple steps:

    Formation of the triazine ring: This can be achieved through the reaction of cyanuric chloride with an appropriate amine.

    Introduction of the sulfonate group: Sulfonation reactions are used to introduce sulfonate groups into the aromatic rings.

    Diazotization and coupling: The diazenyl group is introduced through diazotization of an aromatic amine followed by coupling with another aromatic compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Controlled temperature and pH: Ensuring optimal conditions for each reaction step.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the diazenyl group, potentially breaking the N=N bond.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be used in biochemical assays or as a labeling agent.

    Industry: Used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-ylamino-2-diazenylbenzenesulfonate
  • Trisodium 4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-ylamino-2-hydroxybenzenesulfonate

Uniqueness

The unique combination of functional groups in trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate distinguishes it from similar compounds. This uniqueness may confer specific chemical reactivity, biological activity, or industrial utility.

Properties

CAS No.

89923-43-3

Molecular Formula

C24H20ClN8Na3O11S3

Molecular Weight

797.1 g/mol

IUPAC Name

trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C24H23ClN8O11S3.3Na/c1-3-33-20(34)16(11-45(36,37)38)12(2)19(21(33)35)32-31-17-10-14(7-8-18(17)47(42,43)44)27-24-29-22(25)28-23(30-24)26-13-5-4-6-15(9-13)46(39,40)41;;;/h4-10,34H,3,11H2,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H2,26,27,28,29,30);;;/q;3*+1/p-3

InChI Key

FUAXQTLXVKERNR-UHFFFAOYSA-K

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC(=CC=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C)CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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